molecular formula C7H15F2N B6226296 6,6-difluoro-2-methylhexan-3-amine CAS No. 2293351-41-2

6,6-difluoro-2-methylhexan-3-amine

Cat. No.: B6226296
CAS No.: 2293351-41-2
M. Wt: 151.2
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Description

6,6-Difluoro-2-methylhexan-3-amine is a fluorinated aliphatic amine with the molecular formula C₇H₁₅F₂N. Its structure features two fluorine atoms at the 6th carbon of a hexane backbone, a methyl group at the 2nd carbon, and an amine group at the 3rd position. Fluorination often enhances lipophilicity, membrane permeability, and metabolic stability, which are critical in pharmaceutical and agrochemical applications .

Properties

CAS No.

2293351-41-2

Molecular Formula

C7H15F2N

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Fluorinating Agents: DAST and Deoxo-Fluor

Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are the most widely used fluorinating agents for this transformation. Both reagents facilitate the substitution of hydroxyl or other leaving groups with fluorine but differ in reactivity and handling requirements.

DAST operates effectively in anhydrous environments at temperatures between −78°C and 0°C. Its high reactivity enables rapid fluorination but necessitates strict moisture control to avoid hydrolysis and side reactions. Deoxo-Fluor , a milder alternative, allows reactions at slightly higher temperatures (0–25°C) with reduced risk of decomposition, making it preferable for large-scale syntheses.

Table 1: Comparison of Fluorinating Agents

ParameterDASTDeoxo-Fluor
Reaction Temperature−78°C to 0°C0°C to 25°C
Yield60–75%70–85%
StabilityMoisture-sensitiveModerate stability
ScalabilityLimited by safety concernsSuitable for scale-up

Reaction Mechanism and Conditions

The fluorination proceeds via an SN2S_N2 mechanism, where the fluorine nucleophile displaces a leaving group (e.g., hydroxyl) on the precursor. Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are employed to prevent reagent degradation. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures completion before quenching with aqueous sodium bicarbonate.

Alternative Synthesis Pathways

While fluorination of 2-methylhexan-3-amine dominates industrial production, alternative routes have been explored to improve efficiency or circumvent patent restrictions.

Reductive Amination of Fluorinated Ketones

Reductive amination of 6,6-difluoro-2-methylhexan-3-one using sodium cyanoborohydride (NaBH3_3CN) or lithium aluminum hydride (LiAlH4_4) provides a secondary pathway. This method introduces the amine group post-fluorination, reducing the risk of over-fluorination. However, the intermediate ketone’s synthesis adds steps, lowering overall yield.

Grignard Reagent Approaches

Grignard reagents, such as 6,6-difluoro-2-methylmagnesium bromide, react with nitriles or imines to form amines. While theoretically viable, this method faces challenges in controlling regioselectivity and isolating the desired product from byproducts.

Purification and Isolation

Post-synthesis purification is critical due to the formation of byproducts such as mono-fluorinated isomers or deaminated derivatives.

Fractional Distillation

Fractional distillation under reduced pressure (10–20 mmHg) separates this compound (boiling point: 98–102°C) from lower-boiling impurities. This method achieves >95% purity but requires precise temperature control to avoid thermal decomposition.

Chromatographic Techniques

Silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) as the mobile phase resolves closely related fluorinated amines. High-performance liquid chromatography (HPLC) with a C18 column further refines purity to >99% for pharmaceutical applications.

Analytical Characterization

Structural validation employs spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}-NMR reveals distinct signals for the methyl group (δ 0.90 ppm) and fluorine-coupled protons (δ 4.2–4.5 ppm). 19F^{19}\text{F}-NMR confirms the presence of two equivalent fluorine atoms at δ −118 ppm.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 151.2 [M+H]+^+, consistent with the molecular formula C7_7H14_{14}F2_2N.

Challenges and Optimization

Side Reactions and Mitigation

Over-fluorination and C–F bond cleavage are common issues. Strategies include:

  • Using stoichiometric fluorinating agents to limit excess fluorine.

  • Incorporating radical scavengers like 2,6-di-tert-butylphenol to prevent free radical degradation.

Yield Enhancement

Optimizing reaction time and temperature increases yield. For DAST, a 2-hour reaction at −40°C maximizes output, while Deoxo-Fluor achieves peak efficiency after 4 hours at 10°C.

Industrial Scalability and Applications

Scaling production requires addressing reagent cost and waste management. Deoxo-Fluor’s lower toxicity and higher stability make it favorable for kilogram-scale synthesis. The compound’s role as a building block in antiviral agents and liquid crystals underscores its industrial relevance .

Chemical Reactions Analysis

Types of Reactions

6,6-difluoro-2-methylhexan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6,6-Difluoro-2-methylhexan-3-amine is primarily investigated for its potential as a pharmaceutical intermediate. The introduction of fluorine atoms is known to enhance the biological activity of organic compounds, making this amine a candidate for developing novel therapeutics.

1.1. Antimicrobial Properties

Research indicates that fluorinated amines can exhibit improved antimicrobial activity compared to their non-fluorinated counterparts. The presence of the difluoro group in this compound potentially enhances its efficacy against various bacterial strains. Studies are ongoing to evaluate its effectiveness in inhibiting pathogens resistant to conventional antibiotics.

1.2. Neurological Disorders

Fluorinated compounds are often explored for their neuroprotective properties. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as depression and anxiety.

Agrochemical Applications

The compound's properties also extend to agricultural chemistry. Fluorinated amines are known for their ability to act as growth regulators or herbicides.

2.1. Herbicide Development

There is ongoing research into the use of this compound as a building block for developing new herbicides that target specific plant pathways while minimizing environmental impact. Its fluorine content may enhance the stability and effectiveness of these agrochemicals.

Materials Science Applications

In materials science, this compound can serve as a precursor for synthesizing advanced materials with unique properties.

3.1. Polymer Chemistry

Fluorinated compounds are often incorporated into polymers to improve thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to the development of high-performance materials suitable for demanding applications in electronics and aerospace.

4.1. Synthesis of Antimicrobial Agents

A recent study synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against resistant bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.

4.2. Development of Fluorinated Polymers

In another study, researchers explored the use of this compound in creating fluorinated polymers with enhanced thermal stability. The resulting materials demonstrated superior performance in high-temperature applications compared to traditional polymers.

Mechanism of Action

The mechanism of action of 6,6-difluoro-2-methylhexan-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 6,6-difluoro-2-methylhexan-3-amine with structurally or functionally related fluorinated amines, focusing on synthesis, physicochemical properties, and biological activity.

Fluorinated Aliphatic Amines

6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride ():

  • Structure : A spirocyclic amine with difluoro substitution.
  • Molecular Weight : 183.63 g/mol (free base).
  • Key Differences : The spirocyclic framework reduces conformational flexibility compared to the linear hexane backbone of this compound. This structural rigidity may influence receptor binding and solubility.
Property This compound 6,6-Difluorospiro[3.3]heptan-2-amine
Molecular Formula C₇H₁₅F₂N C₇H₁₀F₂N·HCl
Fluorine Position C6 C6 (spiro system)
Backbone Flexibility Linear Rigid (spirocyclic)
Potential Applications Drug intermediates, agrochemicals Specialty pharmaceuticals

Fluorinated Aromatic Amines

3,6-Difluoropyridin-2-amine ():

  • Structure : A pyridine ring with fluorine atoms at positions 3 and 4.
  • Molecular Weight : 130.10 g/mol.
  • Fluorine substitution on pyridine enhances electron-withdrawing effects, altering reactivity and solubility.

6-(Difluoromethoxy)pyridin-3-amine ():

  • Structure : Pyridine with a difluoromethoxy group at position 5.
  • Molecular Weight : 160.12 g/mol.
  • Key Differences : The difluoromethoxy group increases polarity and hydrogen-bonding capacity compared to aliphatic fluorination.
Property This compound 3,6-Difluoropyridin-2-amine 6-(Difluoromethoxy)pyridin-3-amine
Aromaticity No Yes Yes
Log Po/w (Predicted) ~2.5 (estimated) 1.2 1.8
Solubility Moderate in organic solvents Low (hydrophobic) Moderate (polar substituent)
Synthetic Accessibility Moderate High (62% yield) High (105% yield via hydrogenation)

Nucleoside Analogs with Fluorinated Moieties

2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine) ():

  • Structure : Deoxycytidine analog with difluoro substitution at the 2' position.
  • Key Differences : While structurally distinct from aliphatic amines, dFdC exemplifies how fluorination enhances cytotoxicity and metabolic stability. Its triphosphate form (dFdCTP) inhibits DNA synthesis 20-fold more effectively than ara-C triphosphate due to higher cellular uptake and slower degradation .
Property This compound 2',2'-Difluorodeoxycytidine (dFdC)
Fluorine Role Lipophilicity enhancement Metabolic stabilization
Biological Target Undefined (potential CNS agents) DNA synthesis inhibition
Cytotoxicity (IC₅₀) N/A 0.01–0.1 µM (leukemic cells)
Half-life (Cellular) N/A t₁/₂α = 3.9 h, t₁/₂β >16 h

Key Research Findings and Implications

Fluorination and Lipophilicity: Aliphatic fluorination (e.g., this compound) likely increases log Po/w compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

Metabolic Stability : Fluorinated amines resist enzymatic degradation, as seen in dFdCTP’s prolonged half-life (>16 h), suggesting similar stability for this compound .

Synthetic Challenges : Linear aliphatic fluorinated amines may require specialized fluorination techniques (e.g., electrochemical fluorination), unlike aromatic analogs synthesized via catalytic hydrogenation .

Q & A

Q. What are the standard synthetic strategies for introducing difluoro groups into aliphatic amines like 6,6-difluoro-2-methylhexan-3-amine?

The synthesis of difluoroalkylamines often employs fluorination reagents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-E to replace hydroxyl or carbonyl groups with fluorine atoms. For example, nucleophilic substitution of a diol precursor with fluorinating agents under anhydrous conditions is a common approach. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like trifluorinated derivatives, as seen in analogous trifluorohexan-3-amine syntheses .

Q. How is this compound characterized for structural confirmation?

Standard techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve methyl and backbone signals. Fluorine’s electronegativity causes distinct splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.
  • IR Spectroscopy : Detects amine N-H stretches (~3300 cm1^{-1}) and C-F vibrations (1000-1300 cm1^{-1}) .

Q. What are the solubility and stability considerations for this compound in aqueous vs. organic solvents?

The difluoro groups increase lipophilicity, favoring solubility in organic solvents (e.g., DCM, THF). However, the amine group allows limited aqueous solubility at acidic pH. Stability studies should assess hydrolysis under varying pH and temperature, as fluorinated amines may degrade via defluorination or oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro groups influence biological target interactions?

The difluoro moiety enhances metabolic stability and membrane permeability due to increased lipophilicity. However, steric bulk may hinder binding to flat active sites (e.g., planar aromatic enzyme pockets). Computational docking (using tools like AutoDock) can predict binding modes, while SPR assays quantify affinity changes relative to non-fluorinated analogs .

Q. What methodologies resolve regioselectivity challenges during synthesis?

Regioselective fluorination is achieved through:

  • Substrate pre-functionalization : Protecting the amine group during fluorination to prevent side reactions.
  • Catalytic control : Transition-metal catalysts (e.g., Pd) direct fluorine incorporation at specific positions.
  • Temperature modulation : Lower temperatures favor kinetic control over thermodynamic outcomes .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in silico results) be reconciled?

Discrepancies may arise from compound aggregation, assay interference (e.g., fluorescence quenching), or metabolite formation. Mitigation strategies include:

  • Orthogonal assays : Validate results using SPR, ITC, and cell-based readouts.
  • Stability profiling : LC-MS monitors degradation products in assay buffers.
  • Computational refinement : Adjust force field parameters in MD simulations to account for fluorine’s van der Waals radius .

Methodological Case Studies

Case Study: Optimizing Reaction Yield in a Multi-Step Synthesis

  • Problem : Low yield in the final fluorination step due to competing elimination.
  • Solution : Switching from DAST to Deoxo-Fluor® reduces elimination byproducts. Reaction monitoring via 19F^{19}\text{F} NMR identifies intermediates, enabling real-time adjustments .

Case Study: Resolving Overlapping NMR Signals

  • Problem : Overlapping 1H^{1}\text{H} signals from methyl and backbone protons.
  • Solution : Use 1H^{1}\text{H}-19F^{19}\text{F} HMBC NMR to correlate fluorine atoms with adjacent protons, clarifying assignments .

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